Adenosine 5'-monophosphate is classified as a nucleotide, which is a basic building block of nucleic acids. It consists of three components: a nitrogenous base (adenine), a ribose sugar, and a phosphate group. The compound is naturally occurring in all living cells and is involved in various biological processes, including energy transfer, signal transduction, and the synthesis of nucleic acids. Its CAS number is 61-19-8, and its molecular formula is with a molecular weight of 347.22 g/mol .
Adenosine 5'-monophosphate can be synthesized through several methods:
The molecular structure of adenosine 5'-monophosphate features a ribose sugar connected to an adenine base at the 1' position and a phosphate group at the 5' position. The phosphate group is attached via an ester bond to the ribose sugar. Key structural characteristics include:
The three-dimensional conformation allows for hydrogen bonding with other nucleotides and enzymes, facilitating its role in biochemical reactions .
Adenosine 5'-monophosphate participates in various chemical reactions:
Adenosine 5'-monophosphate functions primarily as a signaling molecule within cells. It acts through:
The interaction with specific receptors leads to downstream effects that impact cell growth, differentiation, and apoptosis .
Adenosine 5'-monophosphate exhibits several notable physical and chemical properties:
The compound's properties are critical for its functionality in biochemical pathways .
Adenosine 5'-monophosphate has diverse scientific applications:
These applications underscore the importance of adenosine 5'-monophosphate in both basic research and clinical contexts .
Adenosine 5'-monophosphate (AMP) is a purine ribonucleoside monophosphate with the molecular formula C₁₀H₁₄N₅O₇P and a molecular weight of 347.22 g/mol. Its structure comprises three key components: (1) an adenine nucleobase attached via a β-N₉-glycosidic bond to (2) the anomeric carbon (C1') of ribose, with (3) a phosphate group esterified to the C5' hydroxyl group of the ribose moiety. The ribose sugar adopts a C2'-endo furanose conformation in solution, contributing to the molecule's overall three-dimensional architecture. Stereochemical specificity is maintained at all chiral centers: the ribose exhibits D-configuration (C1'-C4'), with defined stereochemistry at C2' (R), C3' (R), and C4' (S) [2] [8].
The phosphate group introduces torsional flexibility around the C5'-O5' (α) and O5'-P (β) bonds, allowing AMP to sample multiple conformations. X-ray crystallography reveals that the anti conformation (approximately 180° glycosidic bond angle) predominates in crystalline states, stabilized by intramolecular hydrogen bonding between the adenine C8-H and phosphate oxygen. The phosphodiester bond length measures 1.60–1.62 Å, while P-O bond lengths range from 1.48–1.52 Å, consistent with partial double-bond character due to resonance [2].
Table 1: Key Structural Parameters of AMP
Structural Feature | Value/Bond Type | Significance |
---|---|---|
Glycosidic Bond | β-N9-C1' | Connects adenine to ribose |
Ribose Pucker | C2'-endo | Dominant sugar conformation |
Phosphate Bond | C5'-O5' ester | Hydrolysis site |
Bond Angle (C4'-C5'-O5') | 110° | Influences phosphate positioning |
Torsion Angle (χ) | -90° to -150° (anti) | Preferred adenine orientation |
The ionization behavior of AMP is governed by three principal sites: the adenine N1 nitrogen (pKa ≈ 3.8), the phosphate group (pKa₁ ≈ 0.9, pKa₂ ≈ 6.1), and the ribose 2',3'-diol (pKa > 12). Under physiological conditions (pH 7.4), AMP exists predominantly as a doubly charged anion (charge = -2), with full deprotonation of the phosphate group (HPO₄²⁻) and proton retention at N1 [2] [8].
pH significantly modulates AMP's adsorption characteristics to mineral surfaces. Below pH 6.0, protonation of phosphate reduces electrostatic interactions with positively charged surfaces like calcium phosphate (Ca²⁺ sites). Adsorption exhibits a sigmoidal profile with maximal binding at pH 6.0–7.5, decreasing sharply above pH 8.0 due to hydroxyl competition and phosphate charge repulsion. Dixon plot analysis confirms hydroxyl ions (OH⁻) act as competitive inhibitors of AMP adsorption above pH 8.0 [1]. The pH-dependent binding is critical for understanding AMP's behavior in biological mineralization processes and prebiotic chemistry scenarios.
Table 2: pH-Dependent Speciation of AMP
pH Range | Dominant Species | Net Charge | Key Interactions |
---|---|---|---|
< 1.0 | H₄AMP⁺ | +1 | Protonated phosphate/adenine |
1.0–3.8 | H₃AMP | 0 | Partially protonated phosphate |
3.8–6.1 | H₂AMP⁻ | -1 | Deprotonated N1, monoprotonated phosphate |
6.1–12.0 | HAMP²⁻ | -2 | Deprotonated phosphate (dominant at pH 7.4) |
>12.0 | AMP³⁻ | -3 | Deprotonated ribose diol |
AMP demonstrates moderate aqueous stability within pH 6.8–7.4, with degradation rates accelerating under acidic (pH < 4) or alkaline (pH > 8) conditions. Hydrolytic degradation occurs via two primary pathways: (1) Phosphoester hydrolysis cleaving the C5'-O-P bond, yielding adenosine and inorganic phosphate (k ≈ 1.2 × 10⁻⁹ s⁻¹ at 25°C, pH 7.0), and (2) Glycosidic bond cleavage releasing adenine and ribose-5-phosphate (k ≈ 3.5 × 10⁻¹² s⁻¹). Phosphoester hydrolysis dominates below pH 7, while glycosidic bond lability increases above pH 8 [2] [4].
Thermogravimetric analysis reveals AMP decomposition initiates at 178–185°C, coinciding with phosphate group dehydration and subsequent adenine ring fragmentation. In biological contexts, enzymatic degradation pathways include deamination by AMP deaminase to inosine monophosphate (IMP) and hydrolysis by 5'-nucleotidases to adenosine. Crucially, non-enzymatic degradation is accelerated by divalent metal ions (Mg²⁺, Ca²⁺) that catalyze phosphoryl transfer via pentacoordinate transition states. AMP's activation energy for decomposition is ≈85 kJ/mol, approximately 15% lower than ADP and 30% lower than ATP due to reduced charge repulsion in the phosphate group [4] [5].
Table 3: Stability Parameters of AMP Under Various Conditions
Condition | Half-life | Primary Degradation Product | Activation Energy (kJ/mol) |
---|---|---|---|
pH 7.0, 25°C | ~20 years | Adenosine + Pi | 85.2 |
pH 2.0, 25°C | 48 hours | Adenine + Ribose-5-phosphate | 67.8 |
pH 10.0, 25°C | 120 hours | Adenosine + Pi | 72.3 |
100°C, pH 7.0 | 15 minutes | Multiple products | - |
1mM Mg²⁺, pH 7.0 | Reduced 40% | Adenosine + Pi | - |
Structurally, AMP differs from adenosine diphosphate (ADP) and adenosine triphosphate (ATP) in phosphate chain length and charge density. AMP contains a single phosphate group (molecular weight 347.22 g/mol; charge -2 at pH 7.4), while ADP (427.20 g/mol; charge -3) and ATP (507.18 g/mol; charge -4) possess two and three phosphates, respectively. The additional phosphoanhydride bonds in ADP and ATP dramatically alter their metal-binding properties: AMP binds Mg²⁺ with Kd ≈ 1 mM, whereas ATP forms a more stable MgATP²⁻ complex (Kd ≈ 10 µM) critical for kinase recognition [5] [8].
Energetically, phosphate hydrolysis in AMP releases only 14 kJ/mol, contrasted with ADP (ΔG°' = -30.5 kJ/mol) and ATP (ΔG°' = -45.6 kJ/mol for AMP+PPi formation). This difference stems from resonance stabilization in inorganic phosphate versus electrostatic repulsion in polyphosphates. Adsorption studies reveal cooperative binding of AMP to calcium phosphate surfaces, forming monolayers at 0.75 µmol/m², while ATP exhibits multilayer adsorption due to its higher charge density and capacity for bridging interactions [1] [5].
Functionally, AMP serves primarily as a metabolic intermediate and allosteric regulator (e.g., AMPK activation), contrasting with ATP's role as the primary energy currency and ADP's function in energy transfer. The distinct binding kinetics are evident in enzyme specificity: protein kinase catalytic subunits bind MgATP²⁻ with Km ≈ 10 µM but exhibit 200-fold lower affinity for AMP due to the absence of the γ-phosphate recognition motif [9].
Table 4: Comparative Properties of Adenine Nucleotides
Property | AMP | ADP | ATP |
---|---|---|---|
Molecular Weight (g/mol) | 347.22 | 427.20 | 507.18 |
Net Charge (pH 7.4) | -2 | -3 | -4 |
Mg²⁺ Binding Constant (Kd) | 1.0 mM | 0.1 mM | 10 µM |
ΔG°' of Hydrolysis (kJ/mol) | -14.2 | -30.5 | -45.6 (to ADP) |
Adsorption to Ca₃(PO₄)₂ (µmol/m²) | 0.75 | 1.25 | 1.80 |
Primary Biological Role | Metabolic intermediate, allosteric regulator | Energy transfer | Energy currency, phosphorylation |
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